4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
CAS No.:
Cat. No.: VC17225516
Molecular Formula: C9H4FNO5
Molecular Weight: 225.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4FNO5 |
|---|---|
| Molecular Weight | 225.13 g/mol |
| IUPAC Name | 4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | NENHFVKPNQXRSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The benzo[b]furan scaffold consists of a fused benzene and furan ring system. In 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, the fluorine atom at position 4 and the nitro group at position 7 introduce electron-withdrawing effects, which can influence the compound’s electronic distribution and reactivity. The carboxylic acid moiety at position 2 enhances solubility in polar solvents and provides a site for further derivatization, such as amide bond formation .
Hypothetical Synthesis Pathway:
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Halogenation: Introduce fluorine at position 4 via electrophilic aromatic substitution using a fluorinating agent.
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Nitration: Treat the fluorinated intermediate with nitric acid under controlled conditions to install the nitro group at position 7.
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Carboxylation: Oxidize a methyl or hydroxymethyl group at position 2 to a carboxylic acid using potassium permanganate or other oxidizing agents.
Physicochemical Properties
The presence of electron-withdrawing groups (fluoro and nitro) likely reduces the compound’s pKa, enhancing its acidity compared to unsubstituted benzo[b]furan-2-carboxylic acid. Computational modeling could predict logP values and solubility profiles, critical for pharmacokinetic optimization.
Biological Activity and Applications
Comparative Analysis with Related Compounds
The anti-norovirus activity of thiophene-benzothiazole hybrids (e.g., compound 4b, EC~50~ = 0.53 µM) underscores the therapeutic potential of multi-halogenated heterocycles . By analogy, 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid could be evaluated for similar mechanisms, such as RdRp or protease inhibition, using cytopathic effect reduction assays.
Challenges and Future Directions
Synthetic Optimization
Current limitations in synthesizing highly substituted benzo[b]furans include regioselectivity challenges during nitration and carboxylation. Transition metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies may improve yields and selectivity.
Biological Screening
Priority areas for future research include:
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